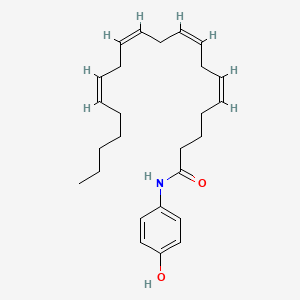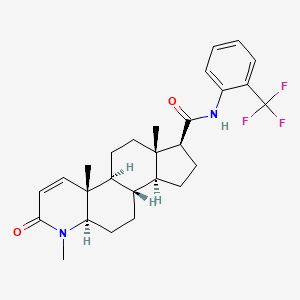
Ppnds
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
PPNDs are typically synthesized through hydrothermal treatments, which offer a low-cost, green route to nitrogen-doped, carbon-rich, photoluminescent materials. Increasing the reaction temperature during synthesis results in PPNDs with decreased particle size and increased quantum yield, enhancing their photoluminescence. For instance, PPNDs synthesized through this method have been effectively used as fluorescent sensing platforms for the detection of Cu(II) ions, showcasing their sensitivity and selectivity with detection limits as low as 1 nM (Liu et al., 2012).
Molecular Structure Analysis
The molecular structure of PPNDs is crucial for their properties and functionalities. Structural elements such as carbonyl functions, rings, and aromatics play significant roles in determining their physico-chemical properties. The presence or absence of these elements is represented by binary digits, which can be used to estimate properties like aqueous solubility from the n-octanol/water partition coefficient, showcasing the versatility of PPNDs in various applications (Brüggemann & Altschuh, 1991).
Chemical Reactions and Properties
Chemical reactions involving PPNDs are centered around their ability to form complexes and undergo transformations that impact their physical and chemical properties. For example, the synthesis of cavitands based on calix[4]pyrrole-resorcinarene hybrids highlights the structural and conformational adaptability of PPNDs, demonstrating their potential in creating highly stable complexes with specific guests (Galán et al., 2014).
Physical Properties Analysis
The physical properties of PPNDs, such as optical and electronic characteristics, are significantly influenced by their molecular structure. Soluble poly-p-phenylene oligomers, for instance, demonstrate size-dependent electronic transport properties, highlighting the influence of molecular size on the optoelectronic properties of PPNDs. This relationship is crucial for the design and application of PPNDs in electronic and photonic devices (Banerjee et al., 2009).
Chemical Properties Analysis
Understanding the chemical properties of PPNDs involves exploring their reactivity, stability, and interaction with other substances. Molecular-structure-based models offer insights into the chemical inventories and environmental impacts of PPNDs, assisting in process optimization and environmental assessment. These models are based on the molecular structure of PPNDs and do not require prior knowledge of the production process, highlighting their importance in chemical research and application (Wernet et al., 2008).
科学的研究の応用
Photoluminescent Polymer Nanodots (PPNDs) : These are used for the fluorescent sensing of Cu(II) ions, with applications in detecting these ions in water samples. This method offers sensitive and selective detection with a low detection limit (Liu et al., 2012).
P2X(1) Receptor Antagonist (PPNDS) : The pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) or PPNDS is known for its ability to antagonize P2X(1) receptor-mediated responses, demonstrating a novel and specific P2 receptor antagonist function (Lambrecht et al., 2000).
Pallido‐Ponto‐Nigral Degeneration (PPND) : This is a neurodegenerative disorder linked to mutations in the MAPT gene, characterized by parkinsonism, dystonia, dementia, and other symptoms. Studies focus on understanding its pathology and potential genetic testing (Spector et al., 2011).
Public Participation in Scientific Research (PPSR) : This concept emphasizes the role of public knowledge and understanding of science in enhancing the efficacy and responsiveness of scientific research, practice, and policy. It explores the interplay between education outreach and participatory engagement (Haywood & Besley, 2014).
Porous Plate Nutrient Delivery Systems (PPNDS) : In the context of microgravity plant growth systems, PPNDS are designed to provide accurate environmental control and facilitate two-phase flow separation in microgravity through surface tension. This technology addresses challenges in space-based plant growth environments (Hoehn et al., 2003).
Paternal Perinatal Depression (PPND) : Research in this area focuses on understanding the nature and treatment of perinatal depression in fathers, its impact on families, and the development of intervention models for PPND (Habib, 2012).
Paraneoplastic Neurologic Disorders (PNDs) : These disorders are studied for insights into neuronal function and tumor immunity. PNDs serve as a window into understanding the complex interactions between the nervous system and cancer (Darnell, 2004).
特性
IUPAC Name |
tetrasodium;3-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonatooxymethyl)pyridin-2-yl]diazenyl]-7-nitronaphthalene-1,5-disulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N4O14PS2.4Na/c1-8-17(24)13(6-23)14(7-36-37(27,28)29)18(19-8)21-20-9-2-11-12(15(3-9)38(30,31)32)4-10(22(25)26)5-16(11)39(33,34)35;;;;/h2-6,24H,7H2,1H3,(H2,27,28,29)(H,30,31,32)(H,33,34,35);;;;/q;4*+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWIRFKQZFSILU-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=CC3=C(C=C(C=C3S(=O)(=O)[O-])[N+](=O)[O-])C(=C2)S(=O)(=O)[O-])COP(=O)([O-])[O-])C=O)O.[Na+].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N4Na4O14PS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301018099 |
Source


|
| Record name | Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
694.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ppnds | |
CAS RN |
1021868-77-8 |
Source


|
| Record name | Pyridoxal-5'-phosphate-6-(2'-naphthylazo-6'-nitro-4',8'-disulfonate) tetrasodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301018099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(1R,9S)-11-[2-[(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B1139080.png)
![[(1S,3E,5R,7Z,9S,11S,13S,15R,17R,21R,23R,24S,29S)-13-acetyloxy-1,11,17-trihydroxy-21-[(1R)-1-hydroxyethyl]-7-(2-methoxy-2-oxoethylidene)-2,2,12,12-tetramethyl-19,26-dioxo-20,25,30,31,32-pentaoxapentacyclo[21.6.1.15,9.111,15.024,28]dotriaconta-3,27-dien-29-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1139081.png)

![7-[3,5-Di-tert-butyl-2-(2,2-difluoro-ethoxy)-phenyl]-3-methyl-octa-2,4,6-trienoic acid](/img/structure/B1139084.png)




![Tetrasodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B1139095.png)